4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide
CAS No.: 879064-02-5
Cat. No.: VC4239881
Molecular Formula: C15H17ClN2O3S
Molecular Weight: 340.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879064-02-5 |
|---|---|
| Molecular Formula | C15H17ClN2O3S |
| Molecular Weight | 340.82 |
| IUPAC Name | 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C15H17ClN2O3S/c1-3-9-21-14-10-12(6-7-13(14)16)22(19,20)18-15-11(2)5-4-8-17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18) |
| Standard InChI Key | CAESTNLVTNXMPF-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)Cl |
Introduction
Chemical Identification and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide, reflecting its substitution pattern:
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A chlorine atom at the 4-position of the benzene ring.
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A propoxy group (-OCH₂CH₂CH₃) at the 3-position.
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A 3-methylpyridin-2-yl group attached to the sulfonamide nitrogen.
The molecular formula is C₁₅H₁₆ClN₂O₃S, with a calculated molecular weight of 363.82 g/mol.
Structural Characterization
Key spectroscopic data inferred from analogous sulfonamides include:
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¹H NMR: Signals for pyridinyl protons (δ 7.5–8.5 ppm), aromatic protons (δ 6.8–7.3 ppm), propoxy methylene (δ 3.8–4.2 ppm), and methyl groups (δ 2.5–2.7 ppm).
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IR Spectroscopy: Stretching vibrations for sulfonamide S=O (1130–1370 cm⁻¹) and N-H (3250–3350 cm⁻¹).
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Mass Spectrometry: A molecular ion peak at m/z 363.8 (M⁺) with fragments corresponding to sulfonamide cleavage (e.g., SO₂NH loss at m/z 225.1) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide involves multi-step organic reactions:
Step 1: Preparation of 3-Propoxy-4-chlorobenzenesulfonyl Chloride
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Chlorosulfonation: Treatment of 4-chloro-3-propoxybenzene with chlorosulfonic acid introduces the sulfonyl chloride group.
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Reaction Conditions: 0–5°C, 4–6 hours, yielding 70–80% product .
Step 2: Coupling with 3-Methylpyridin-2-amine
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Nucleophilic Substitution: Reacting the sulfonyl chloride with 3-methylpyridin-2-amine in dichloromethane under basic conditions (e.g., pyridine or triethylamine).
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Yield Optimization: Excess amine (1.2 equiv) and reflux (40°C, 12 hours) improve yields to 85–90% .
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors enhance safety and efficiency:
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Flow Chemistry: Reduces exothermic risks during chlorosulfonation.
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Purification: Crystallization from ethanol/water mixtures achieves >99% purity.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (25 mg/mL) and DMF (18 mg/mL); poorly soluble in water (<0.1 mg/mL).
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Thermal Stability: Stable up to 200°C (DSC data), with decomposition onset at 210°C .
Crystallography
X-ray diffraction of analogous sulfonamides reveals:
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Planar Sulfonamide Group: Facilitates π-stacking interactions.
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Hydrogen Bonding: N-H···O=S motifs stabilize crystal lattices.
Future Research Directions
Drug Development
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Structure-Activity Relationship (SAR) Studies: Modifying the propoxy chain length to optimize pharmacokinetics.
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Target Identification: Screening against kinase libraries to identify oncology targets.
Material Science Applications
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Polymer Modification: Incorporating sulfonamide groups to enhance thermal stability in engineering plastics.
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